molecular formula C16H15Cl2NO2 B11945590 2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide CAS No. 853315-46-5

2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B11945590
CAS No.: 853315-46-5
M. Wt: 324.2 g/mol
InChI Key: WXXJSNPVLGBPQM-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenoxy group and an ethylphenylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with 2-ethylphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group in 2,6-dichlorophenol by the amine group in 2-ethylphenylamine, followed by acetylation to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)acetamide
  • 2-(2,6-dichlorophenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2,6-dichlorophenoxy)-N-(2-propylphenyl)acetamide

Comparison

Compared to its similar compounds, 2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide exhibits unique properties due to the presence of the ethyl group, which influences its reactivity and biological activity. The dichlorophenoxy group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

853315-46-5

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C16H15Cl2NO2/c1-2-11-6-3-4-9-14(11)19-15(20)10-21-16-12(17)7-5-8-13(16)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

WXXJSNPVLGBPQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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